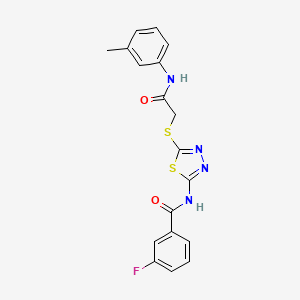

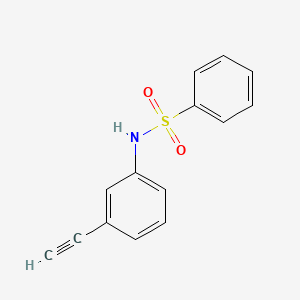

![molecular formula C20H20N2O6S B2499637 Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-63-9](/img/structure/B2499637.png)

Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazole derivatives involves various strategies, such as the reaction of thioamide with chloroacetoacetate , the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives , and the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with amino compounds . These methods typically yield high-potential pharmaceutical compounds with good process yields, indicating the efficiency and applicability of these synthetic routes.

Molecular Structure Analysis

The molecular structures of thiazole derivatives are characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction . Density functional theory (DFT) is often employed to optimize the molecular geometry and to compare theoretical calculations with experimental data . The presence of hydrogen bonding sites and the molecular electrostatic potential (MEP) maps are crucial for understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of reactivities, such as the formation of nucleophilic carbenes upon thermolysis , the synthesis of fused thiophene derivatives , and the creation of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are influenced by the presence of substituents on the thiazole ring and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structures. The intermolecular interactions, such as hydrogen bonding and C–H⋯π interactions, play a significant role in stabilizing the crystal structures of these compounds . The band gap energy, which is indicative of the electronic properties, can be calculated using theoretical methods . These properties are essential for the development of pharmaceutical agents with desired efficacy and safety profiles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Piperidine Substituted Benzothiazole Derivatives : A study involved the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, leading to compounds showing antibacterial and antifungal activities. The photoluminescence spectra of these compounds were also explored, indicating their potential optical properties (Shafi, Rajesh, & Senthilkumar, 2021).

Chemical Synthesis and Applications

- β-Resorcylic Ester Derivatives : Ethyl 4-hydroxy-2,3-dimethylbenzoate and related compounds were synthesized through a regiospecific deoxygenation process. These processes highlight the synthetic versatility and potential for generating complex molecules from simpler precursors (Bartlett, Holker, O'brien, & Simpson, 1983).

Anticancer Activity

- Novel Heterocycles for Anticancer Activity : Utilizing thiophene incorporated thioureido substituent as precursors, novel heterocycles were synthesized and evaluated for their in vitro anticancer activity against colon cancer cell lines, showing potent activity for certain compounds (Abdel-Motaal, Alanzy, & Asem, 2020).

Eigenschaften

IUPAC Name |

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-5-28-19(24)11-6-7-13-16(10-11)29-20(21-13)22-18(23)12-8-14(25-2)17(27-4)15(9-12)26-3/h6-10H,5H2,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPRUTQQUAHFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

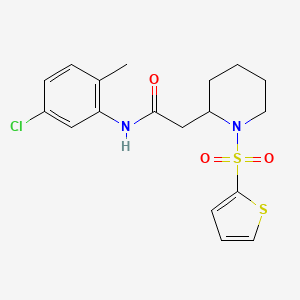

![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

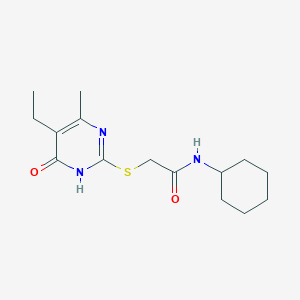

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)

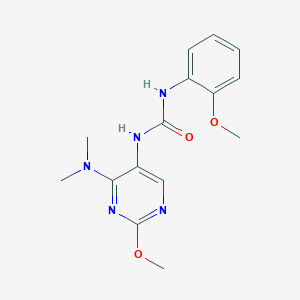

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)

![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)